molecular formula C10H14N2 B1422758 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine CAS No. 1351972-02-5

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine

Cat. No. B1422758
CAS RN: 1351972-02-5
M. Wt: 162.23 g/mol
InChI Key: OROUBOHYEHBANQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine is a derivative of tetrahydroquinoline, which is a class of compounds containing a quinoline moiety with four additional hydrogen atoms . Quinolines and their derivatives are often found in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine are not available, tetrahydroquinoline derivatives can be synthesized through various methods. For instance, one approach involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization .


Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives typically includes a bicyclic system with a nitrogen atom in one of the rings . The exact structure would depend on the specific substituents attached to the tetrahydroquinoline core.


Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the Mannich aminomethylation of a related compound led to the formation of a heterocyclic system containing an annelated azabicyclic fragment .

Scientific Research Applications

Environmental Chemistry

Lastly, research could explore the environmental fate of this compound, including its biodegradability and potential to form harmful byproducts, which is essential for assessing its environmental impact.

Each of these fields offers a unique perspective on the applications of 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine and demonstrates the compound’s versatility in scientific research. While the current information is based on the compound’s chemical structure and potential reactivity, further empirical research is necessary to fully understand and develop these applications .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROUBOHYEHBANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine

CAS RN

1351972-02-5
Record name 5,6,7,8-tetrahydroquinolin-2-ylmethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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